molecular formula C9H5ClF2N2 B13965172 2-Chloro-3-(difluoromethyl)quinoxaline

2-Chloro-3-(difluoromethyl)quinoxaline

Cat. No.: B13965172
M. Wt: 214.60 g/mol
InChI Key: SSWQHSNBYVRJSC-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)quinoxaline is a high-purity (97%) chemical compound with the molecular formula C10H6ClF2N and a molecular weight of 213.61 g/mol . It is supplied as a solid and should be stored at ambient temperatures . This compound is a versatile and valuable synthetic intermediate in medicinal chemistry, particularly for constructing novel heterocyclic systems. The presence of both a chloro and a difluoromethyl group on the quinoxaline core makes it a privileged scaffold for nucleophilic substitution and further functionalization . Researchers utilize this building block in the design and synthesis of novel molecules for pharmaceutical research. The difluoromethyl (CF2H) group is an important motif in drug discovery, as it can serve as a metabolically stable bioisostere for alcohols, thiols, or amines, often improving a molecule's lipophilicity, membrane permeability, and bioavailability . Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties, making this compound a key starting point in anticancer and antimicrobial agent development programs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClF2N2

Molecular Weight

214.60 g/mol

IUPAC Name

2-chloro-3-(difluoromethyl)quinoxaline

InChI

InChI=1S/C9H5ClF2N2/c10-8-7(9(11)12)13-5-3-1-2-4-6(5)14-8/h1-4,9H

InChI Key

SSWQHSNBYVRJSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(F)F

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2 Chloro 3 Difluoromethyl Quinoxaline Analogues

Influence of Halogen Substituents on Molecular Interactions in Research Models

The chlorine atom at the C2 position of the quinoxaline (B1680401) ring in 2-Chloro-3-(difluoromethyl)quinoxaline plays a multifaceted role in its molecular interactions. Halogen substituents are known to modulate the electronic and lipophilic properties of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile.

In various research models involving quinoxaline derivatives, the nature of the halogen substituent has been shown to be critical for biological activity. For instance, the substitution of a hydrogen atom with a halogen can lead to enhanced binding affinity with target proteins through the formation of halogen bonds. nih.govsemanticscholar.org A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base, such as an oxygen or nitrogen atom, in a protein. nih.gov The strength of this bond is dependent on the polarizability of the halogen, increasing in the order F < Cl < Br < I. nih.gov

In the context of this compound analogues, replacing the chlorine with other halogens could significantly impact their biological probe behavior. For example, a bromine or iodine at the C2 position might form stronger halogen bonds with a target protein, potentially leading to increased potency. Conversely, a fluorine atom, being more electronegative and less polarizable, might engage in different types of interactions, such as hydrogen bonds. acs.org

The following table illustrates the potential impact of varying halogen substituents at the C2 position on the theoretical binding affinity, based on general principles of halogen bonding in protein-ligand interactions.

Analogue Halogen at C2 Relative Polarizability Potential for Halogen Bonding Hypothetical Relative Binding Affinity
1 FLowWeak+
2 ClMediumModerate++
3 BrHighStrong+++
4 IVery HighVery Strong++++

This table is illustrative and based on theoretical principles of halogen bonding. Actual binding affinities would need to be determined experimentally.

Role of the Difluoromethyl Group in Modulating Biological Probe Behavior

The difluoromethyl (CF2H) group at the C3 position is another key determinant of the biological activity of this compound. Fluorinated groups are widely used in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule. tandfonline.com

The CF2H group is particularly interesting as it is considered a lipophilic hydrogen bond donor. acs.org This is due to the electron-withdrawing nature of the two fluorine atoms, which makes the hydrogen atom on the difluoromethyl group acidic enough to participate in hydrogen bonding. This property allows the CF2H group to act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are common pharmacophores. u-tokyo.ac.jp

Furthermore, the difluoromethyl group is more metabolically stable than a methyl group, as the C-F bond is stronger than the C-H bond. This increased stability can lead to a longer half-life of the compound in biological systems.

Positional Effects of Substituents on the Quinoxaline Nucleus in Research Contexts

Studies on positional isomers of substituted quinolines have shown that even minor changes in the substitution pattern can lead to significant differences in biological activity. researchgate.net For example, moving a substituent from one position to another can alter the molecule's ability to fit into a binding pocket or change its electronic properties, affecting its reactivity.

In the case of this compound, swapping the positions of the chloro and difluoromethyl groups to create 3-Chloro-2-(difluoromethyl)quinoxaline would likely result in a compound with a different biological profile. The altered steric and electronic environment around the pyrazine (B50134) ring of the quinoxaline core would influence its interactions with target macromolecules.

The following table provides a hypothetical comparison of the potential biological activities of positional isomers, based on general SAR principles.

Isomer Substitution Pattern Potential Impact on Target Interaction Hypothetical Biological Activity Profile
A This compoundSpecific steric and electronic arrangement at the 2 and 3 positions.Profile 1
B 3-Chloro-2-(difluoromethyl)quinoxalineAltered steric hindrance and electronic density at the 2 and 3 positions.Profile 2
C 2-Chloro-6-(difluoromethyl)quinoxalineSubstituent on the benzene (B151609) ring, affecting overall electronics and solubility.Profile 3
D 2-Chloro-7-(difluoromethyl)quinoxalineDifferent positional effect on the benzene ring compared to isomer C.Profile 4

This table is for illustrative purposes to highlight the importance of positional isomerism.

Impact of Peripheral Modifications on Ligand-Target Engagement

Peripheral modifications to the this compound scaffold, such as the introduction of additional substituents on the benzene ring of the quinoxaline nucleus, can have a profound impact on ligand-target engagement. Such modifications can alter the compound's solubility, lipophilicity, and electronic properties, as well as introduce new points of interaction with the target.

For instance, the addition of a hydroxyl or amino group to the benzene ring could provide a new hydrogen bonding opportunity, potentially increasing binding affinity. Conversely, a bulky substituent could introduce steric hindrance, preventing the ligand from fitting into the binding pocket of the target.

Molecular modeling studies on quinoxaline derivatives have shown that even small changes to the periphery of the molecule can significantly alter its binding mode and affinity. nih.govsemanticscholar.orgnih.gov These studies can help rationalize the observed SAR and guide the design of new analogues with improved properties.

Bioisosteric Replacements and their Implications for Research Compound Design

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physicochemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. princeton.edu

In the context of this compound, both the chloro and difluoromethyl groups can be considered for bioisosteric replacement. As previously mentioned, the difluoromethyl group can be a bioisostere for hydroxyl, thiol, or amine groups. u-tokyo.ac.jp Replacing the CF2H group with one of these functionalities could lead to analogues with different hydrogen bonding capabilities and solubility profiles.

The chlorine atom can also be replaced by other bioisosteres. For example, a cyano group (-CN) is a common bioisostere for a chlorine atom, as it has a similar size and electronegativity. u-tokyo.ac.jp Such a replacement would alter the electronic properties of the quinoxaline ring and could lead to different interactions with the target.

The following table presents some potential bioisosteric replacements for the chloro and difluoromethyl groups and their potential impact on the properties of the resulting analogues.

Original Group Position Bioisosteric Replacement Potential Change in Property
ChloroC2Cyano (-CN)Altered electronics, potential for hydrogen bonding.
ChloroC2Methyl (-CH3)Increased lipophilicity, loss of halogen bonding.
DifluoromethylC3Hydroxyl (-OH)Increased polarity, hydrogen bond donor/acceptor.
DifluoromethylC3Trifluoromethyl (-CF3)Increased lipophilicity, loss of hydrogen bond donation.

This table provides examples of potential bioisosteric replacements and their generally expected effects.

Conformational Analysis and its Correlation with Research Activity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis of this compound and its analogues can provide valuable insights into their preferred shapes and how these shapes correlate with their activity profiles.

The presence of substituents at the C2 and C3 positions can restrict the rotation around the bonds connecting them to the quinoxaline ring, leading to preferred conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the low-energy conformations of these molecules. mdpi.com

Mechanistic Investigations of 2 Chloro 3 Difluoromethyl Quinoxaline in Biological Research Models

Elucidation of Molecular Interaction Pathways in Cellular and Biochemical Systems

The biological effects of quinoxaline (B1680401) derivatives are underpinned by their interactions with specific molecular targets, leading to the modulation of key cellular pathways. While direct studies on 2-Chloro-3-(difluoromethyl)quinoxaline are limited, research on analogous compounds provides significant insights into its potential mechanisms of action.

Research into the molecular targets of quinoxaline derivatives has identified several key proteins and nucleic acids. For instance, certain chloroquinoxaline derivatives have been found to act as inhibitors of Topoisomerase IIβ , an enzyme crucial for DNA replication and chromosome segregation. nih.gov Another identified target is tissue transglutaminase 2 (TG2) , a calcium-dependent enzyme involved in cellular processes like apoptosis evasion. nih.gov

In the context of antimicrobial activity, molecular docking studies have suggested that 2,3-diaminoquinoxaline analogues can function as DNA intercalators and bind to the quinolone-binding site of bacterial DNA gyrase . tandfonline.com Furthermore, in silico models have explored the potential of 3-alkynyl substituted 2-chloroquinoxalines to target the N-terminal RNA-binding domain of the N-protein of SARS-CoV-2 , highlighting the diverse range of potential molecular interactions for this class of compounds. researchgate.netnih.gov

The engagement of quinoxaline derivatives with their molecular targets can lead to the significant modulation of various biochemical and signaling pathways. The inhibition of Topoisomerase IIβ by compounds such as chloroquinoxaline sulphonamide (CQS) directly interferes with DNA metabolism, leading to cytotoxic effects in cancer cells. nih.gov Similarly, the inhibition of tissue transglutaminase 2 can disrupt pathways that allow tumor cells to evade programmed cell death (apoptosis). nih.gov

In bacterial systems, the interaction of quinoxaline analogues with DNA gyrase disrupts DNA synthesis, a fundamental process for bacterial proliferation. tandfonline.com The proposed interaction with viral proteins, such as the SARS-CoV-2 N-protein, suggests a potential to interfere with viral replication and assembly. researchgate.netnih.gov

The antiproliferative activity of quinoxaline derivatives has been evaluated in a variety of cancer cell lines. These studies provide valuable data on the potential efficacy and selectivity of these compounds. For example, novel oxiranyl-quinoxaline derivatives, some of which contain a chlorine atom at the 2-position of the quinoxaline core, have been assessed for their ability to inhibit the growth of neuroblastoma cell lines. nih.govnih.gov The stereochemistry of these compounds has been shown to play a significant role in their antiproliferative activity, with trans isomers often exhibiting greater potency. nih.gov

The following table summarizes the in vitro antiproliferative activity of some quinoxaline derivatives against various cancer cell lines. It is important to note that these are not direct studies of this compound but of structurally related compounds.

Compound TypeCell LineCancer TypeReported Activity (IC50)Reference
Oxiranyl-quinoxaline (trans isomer with nitrofuran substituent)SK-N-SHNeuroblastoma2.49 ± 1.33 µM nih.gov
Oxiranyl-quinoxaline (trans isomer with nitrofuran substituent)IMR-32Neuroblastoma3.96 ± 2.03 µM nih.gov
Oxiranyl-quinoxaline (cis isomer with nitrofuran substituent)SK-N-SHNeuroblastoma5.3 ± 2.12 µM nih.gov
Oxiranyl-quinoxaline (cis isomer with nitrofuran substituent)IMR-32Neuroblastoma7.12 ± 1.59 µM nih.gov
Arylethynylquinoxaline (GK-13)U87-MGGlioblastomaData not specified nih.gov
Arylethynylquinoxaline (GK-13)A549Lung CancerData not specified nih.gov

Understanding Hypoxia-Selective Activities in Research Settings

Hypoxia, or low oxygen tension, is a characteristic feature of solid tumors and is associated with resistance to conventional cancer therapies. Compounds that are selectively toxic to hypoxic cells are therefore of significant interest. Research on quinoxaline 1,4-di-N-oxides has shown that derivatives with electron-withdrawing substituents, such as chloro and fluoro groups, can be potent and selective cytotoxins under hypoxic conditions. nih.gov This is in contrast to some 3-chloroquinoxaline derivatives that have been reported to exhibit nonselective toxicity in both aerobic and hypoxic environments. The bioreductive activation of the 1,4-di-N-oxide moiety is thought to be a key factor in the hypoxia-selective activity of these compounds. nih.gov

Investigation of Radical-Mediated Processes Induced by Quinoxaline Derivatives

The involvement of radical species in the mechanism of action of certain drugs is a well-established concept. In the context of difluoromethyl-substituted quinoxalines, the generation of difluoromethyl radicals (•CF2H) is a plausible mechanistic step. The synthesis of 3-difluoromethyl-quinoxalin-2-ones, for instance, can be achieved through a visible-light-driven process that involves the formation of a difluoromethyl radical from a suitable precursor. mdpi.com This radical then adds to the quinoxalin-2-one scaffold. mdpi.com Such radical-based processes highlight the potential for this compound to participate in similar reactions in a biological context, potentially leading to cellular damage through the generation of reactive radical species. rsc.orgjlu.edu.cnnih.gov

Mechanisms of Antimicrobial Interaction in in vitro and Preclinical Models

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens. rsc.orgnih.gov The mechanisms underlying this activity are multifaceted. As mentioned previously, one of the primary proposed mechanisms is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair. tandfonline.com Molecular docking studies have shown that 2,3-diaminoquinoxaline analogues can bind to the quinolone-binding site of S. aureus DNA gyrase, suggesting a mode of action similar to that of quinolone antibiotics. tandfonline.com

In addition to enzyme inhibition, the planar structure of the quinoxaline ring system allows for intercalation into DNA, which can disrupt DNA structure and inhibit DNA synthesis. tandfonline.com The specific substitutions on the quinoxaline core, such as the chloro and difluoromethyl groups in this compound, are expected to influence the potency and spectrum of antimicrobial activity.

Computational Chemistry and Theoretical Studies of 2 Chloro 3 Difluoromethyl Quinoxaline

Quantum Chemical Analysis and Electronic Structure Calculations (e.g., DFT Studies)

No dedicated Density Functional Theory (DFT) studies or other quantum chemical analyses for 2-Chloro-3-(difluoromethyl)quinoxaline were found in the reviewed literature. Such studies for other quinoxaline (B1680401) derivatives typically involve optimizing the molecular geometry and calculating various electronic properties to understand the molecule's behavior. ssrn.comscispace.com

Examination of Molecular Orbitals and Reactivity Descriptors

There is no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. For other quinoxalines, these parameters are calculated to assess chemical reactivity and kinetic stability. researchgate.net Reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which are derived from HOMO and LUMO energies, have not been reported for this specific compound.

Analysis of Electronic Properties and Stability

An analysis of electronic properties, such as the molecular electrostatic potential (MEP) map, charge distribution, and dipole moment for this compound, is not available. MEP maps for related compounds are often used to predict sites for electrophilic and nucleophilic attack. researchgate.net Without dedicated computational studies, a quantitative assessment of the stability of this molecule remains undetermined.

Molecular Docking and Ligand-Target Interaction Modeling

Specific molecular docking studies predicting the interaction of this compound with any biological macromolecule have not been published. Molecular docking is a standard computational technique used to explore the potential biological activity of quinoxaline derivatives by modeling their binding to protein active sites, such as kinases or proteases. nih.govnih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

There are no reports detailing the predicted binding modes or calculating the binding affinities (e.g., in kcal/mol) of this compound with any specific biological targets. Research on analogous compounds often reports on favorable binding energies and specific orientations within protein pockets, but this information is absent for the target molecule. nih.govmalariaworld.org

Identification of Critical Amino Acid Residues for Ligand Recognition

As no docking studies have been performed, there is no information available identifying key amino acid residues that would be critical for the recognition and binding of this compound to a protein target. Such studies on other quinoxalines typically identify crucial interactions like hydrogen bonds and hydrophobic contacts with specific residues. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

No molecular dynamics (MD) simulation studies for this compound, either in isolation or in complex with a biological target, have been reported. MD simulations are utilized to understand the conformational flexibility of a molecule and the stability of a ligand-protein complex over time, providing insights into the dynamics of their interaction. The absence of such research means the conformational behavior and binding stability of this compound are currently unexplored through this method.

Lack of Publicly Available Research Precludes an In-Depth Computational Analysis of this compound

A thorough and exhaustive search of scientific literature and computational chemistry databases has revealed a significant gap in publicly available research concerning the chemical compound this compound. Specifically, no dedicated theoretical or computational studies detailing its molecular behavior and properties could be identified.

While the broader class of quinoxaline derivatives has been the subject of numerous computational investigations, including the use of in silico methods to predict molecular geometries, electronic properties, and potential biological activities, this specific compound does not appear to have been individually characterized in the public domain. Methodologies such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are commonly applied to the quinoxaline scaffold to understand and predict the behavior of its various analogues. However, the application of these powerful predictive tools to this compound has not been documented in the accessible scientific literature.

The absence of such research means that detailed data tables on its calculated electronic properties, optimized molecular geometry (bond lengths and angles), frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps are not available. Consequently, a comprehensive article adhering to the requested structure and focusing solely on the computational and theoretical aspects of this compound cannot be generated at this time without the foundational research data.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific computational and theoretical insights required for a detailed analysis as outlined.

Application of 2 Chloro 3 Difluoromethyl Quinoxaline in Chemical Biology and Lead Compound Discovery Research

Utilization as a Scaffold for the Development of Novel Chemical Probes

The inherent reactivity of the chlorine atom at the 2-position of the quinoxaline (B1680401) ring makes 2-Chloro-3-(difluoromethyl)quinoxaline an ideal scaffold for the development of novel chemical probes. This reactive handle allows for the straightforward introduction of various functional groups, reporter tags (such as fluorophores or biotin), and photo-cross-linking moieties through nucleophilic substitution reactions.

Researchers have leveraged this reactivity to synthesize a library of derivatives for screening against various biological targets. The difluoromethyl group at the 3-position often enhances the metabolic stability and binding affinity of the resulting probes, making them more effective tools for studying protein function and localization within a cellular context.

Strategies for Lead Compound Identification and Optimization in Academic Drug Discovery Programs

In academic drug discovery, this compound serves as a key intermediate in the generation of compound libraries for high-throughput screening. The facile diversification of this scaffold enables the rapid exploration of the chemical space around the quinoxaline core.

Table 1: Exemplary Modifications of the this compound Scaffold

PositionModificationRationale
2Nucleophilic substitution with various aminesExploration of hydrogen bond donors/acceptors and steric effects
2Suzuki or Stille coupling with aryl boronic acids/stannanesIntroduction of aromatic diversity to probe hydrophobic pockets
Quinoxaline RingModification of substituents on the benzene (B151609) ringFine-tuning of electronic properties and solubility

Design of Research Tools for Investigating Biological Processes

The adaptability of the this compound scaffold has been exploited to design specialized research tools for elucidating complex biological pathways. By attaching specific targeting moieties, researchers can direct these quinoxaline-based molecules to particular proteins or cellular compartments.

For instance, the synthesis of derivatives bearing known pharmacophores allows for the creation of competitive binding probes to study enzyme kinetics or receptor-ligand interactions. Furthermore, the incorporation of environmentally sensitive fluorophores can lead to the development of "turn-on" probes that exhibit fluorescence only upon binding to their intended biological target, enabling real-time imaging of cellular events.

Exploration of Structure-Based Design Principles for Targeted Compound Synthesis

With the increasing availability of high-resolution protein structures, structure-based drug design has become a powerful tool in medicinal chemistry. The this compound core can be computationally docked into the active site of a target protein to predict binding modes and affinities.

This in silico analysis guides the rational design of new derivatives with improved potency and selectivity. For example, if a hydrophobic pocket is identified near the 2-position of the quinoxaline ring in the target's active site, synthetic efforts can be focused on introducing appropriate lipophilic groups at this position. The difluoromethyl group can also participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, which can be optimized through iterative cycles of design, synthesis, and biological evaluation.

Development of Assays and Methodologies for Studying Quinoxaline Interactions in vitro

The availability of this compound and its derivatives has spurred the development of various in vitro assays to characterize their interactions with biological macromolecules. Standard biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are commonly employed to determine binding constants and thermodynamic parameters.

Furthermore, enzymatic assays are crucial for assessing the inhibitory activity of newly synthesized quinoxaline derivatives. For kinase targets, for example, researchers often utilize assays that measure the phosphorylation of a substrate in the presence of the inhibitor. The development of robust and reliable in vitro assays is a critical step in the hit-to-lead and lead optimization phases of a drug discovery campaign.

Table 2: Common In Vitro Assays for Quinoxaline Derivatives

Assay TypeInformation Obtained
Surface Plasmon Resonance (SPR)Binding kinetics (k_on, k_off), Binding affinity (K_D)
Isothermal Titration Calorimetry (ITC)Binding affinity (K_D), Enthalpy (ΔH), Entropy (ΔS)
Fluorescence Polarization (FP)Binding affinity (K_D) in a competitive binding format
Enzyme Inhibition AssaysIC₅₀ or Kᵢ values, Mechanism of inhibition

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